molecular formula C17H17FN2O3S B2394518 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide CAS No. 941871-45-0

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2394518
CAS No.: 941871-45-0
M. Wt: 348.39
InChI Key: FNMZDHXINVHPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide is a novel chemical compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinoline ring, an acetyl group, and a fluorobenzenesulfonamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide typically involves a multi-step process that includes the formation of the quinoline ring, acetylation, and sulfonamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

    Formation of the Quinoline Ring: The initial step involves the cyclization of appropriate precursors to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis or the Friedländer synthesis, depending on the starting materials.

    Acetylation: The quinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the desired position.

    Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and process intensification techniques to improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can result in various substituted fluorobenzenesulfonamide derivatives.

Scientific Research Applications

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
  • Ethyl 4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]benzoate

Comparison

Compared to these similar compounds, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMZDHXINVHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.